molecular formula C16H18N4O5S B14972612 (3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3-nitrophenyl)methanone

(3,5-dimethyl-4-(pyrrolidin-1-ylsulfonyl)-1H-pyrazol-1-yl)(3-nitrophenyl)methanone

Cat. No.: B14972612
M. Wt: 378.4 g/mol
InChI Key: IXJSFTWFEHSQIB-UHFFFAOYSA-N
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Description

3,5-DIMETHYL-1-(3-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is a synthetic organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This compound is characterized by its unique chemical structure, which includes a nitrobenzoyl group, a pyrrolidine sulfonyl group, and two methyl groups attached to the pyrazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-DIMETHYL-1-(3-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Pyrazole Ring: This can be achieved through the condensation of a 1,3-diketone with hydrazine or its derivatives.

    Introduction of the Nitrobenzoyl Group: This step involves the acylation of the pyrazole ring with 3-nitrobenzoyl chloride in the presence of a base such as pyridine.

    Attachment of the Pyrrolidine Sulfonyl Group: This can be done by reacting the intermediate with pyrrolidine-1-sulfonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups or the pyrazole ring.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Conversion of the nitro group to an amino group.

    Substitution: Formation of sulfonamide or sulfone derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Material Science: It may be used in the synthesis of advanced materials with specific electronic or optical properties.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its unique structure.

    Biological Probes: It can be used as a probe to study biological pathways.

Medicine

    Drug Development: Potential use as a lead compound in the development of new pharmaceuticals.

    Therapeutic Agents: Investigation of its therapeutic potential in treating diseases.

Industry

    Chemical Manufacturing: Used as an intermediate in the synthesis of other complex molecules.

    Agriculture: Potential use in the development of agrochemicals.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL-1-(3-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by:

    Binding to Active Sites: Inhibiting enzyme activity by binding to the active site.

    Modulating Receptor Activity: Acting as an agonist or antagonist at receptor sites.

    Pathway Inhibition: Blocking specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethyl-1H-pyrazole: Lacks the nitrobenzoyl and pyrrolidine sulfonyl groups.

    1-(3-Nitrobenzoyl)-4-(pyrrolidine-1-sulfonyl)-1H-pyrazole: Lacks the methyl groups.

    4-(Pyrrolidine-1-sulfonyl)-1H-pyrazole: Lacks the nitrobenzoyl and methyl groups.

Uniqueness

3,5-DIMETHYL-1-(3-NITROBENZOYL)-4-(PYRROLIDINE-1-SULFONYL)-1H-PYRAZOLE is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups on the pyrazole ring can significantly influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C16H18N4O5S

Molecular Weight

378.4 g/mol

IUPAC Name

(3,5-dimethyl-4-pyrrolidin-1-ylsulfonylpyrazol-1-yl)-(3-nitrophenyl)methanone

InChI

InChI=1S/C16H18N4O5S/c1-11-15(26(24,25)18-8-3-4-9-18)12(2)19(17-11)16(21)13-6-5-7-14(10-13)20(22)23/h5-7,10H,3-4,8-9H2,1-2H3

InChI Key

IXJSFTWFEHSQIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)S(=O)(=O)N3CCCC3

Origin of Product

United States

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